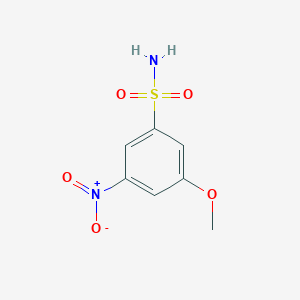
3-Methoxy-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a sulfonamide group (-SO2NH2). The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitrobenzenesulfonamide typically involves the nitration of 3-methoxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3-Methoxy-5-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties. Sulfonamide derivatives are known to inhibit the growth of certain microorganisms.
Medicine: Explored for its potential use in drug development. Sulfonamides have been used as antibiotics, and modifications of this compound could lead to new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzenesulfonamide is primarily related to its ability to interfere with the synthesis of folic acid in microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for the growth and replication of bacteria. This leads to the inhibition of bacterial growth and ultimately their death.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzenesulfonamide: Lacks the methoxy group, which affects its solubility and reactivity.
4-Methoxy-3-nitrobenzenesulfonamide: Similar structure but with different positioning of functional groups, leading to different chemical properties.
Uniqueness
3-Methoxy-5-nitrobenzenesulfonamide is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups provides a balance of electron-donating and electron-withdrawing effects, making the compound versatile for various chemical reactions and applications. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H8N2O5S |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
3-methoxy-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-14-6-2-5(9(10)11)3-7(4-6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) |
InChI Key |
JURBECGEIFUUDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


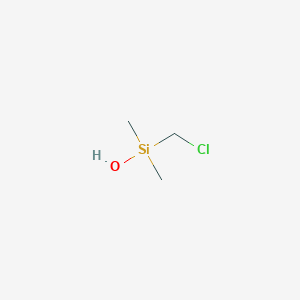
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
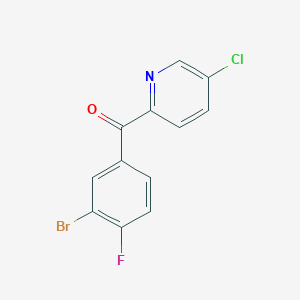

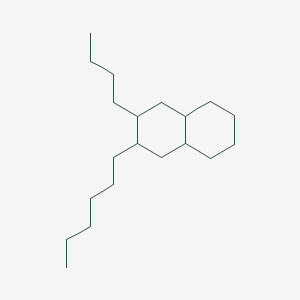
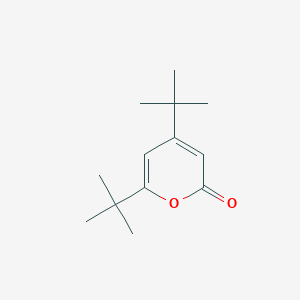
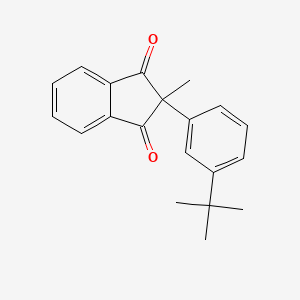

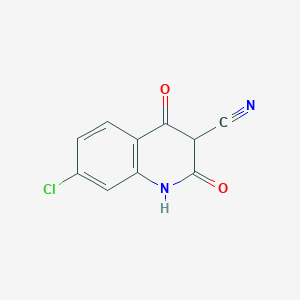
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
